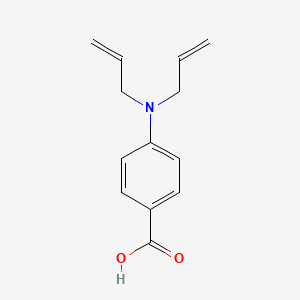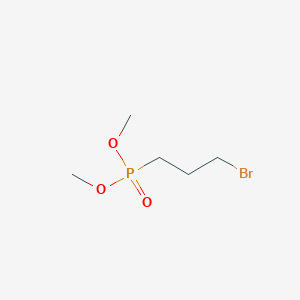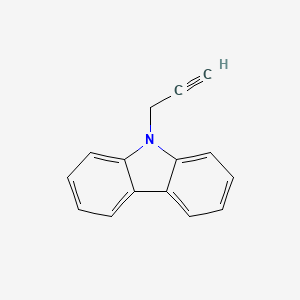
Phenyl(3-phenylaziridin-2-yl)methanone
Descripción general
Descripción
Phenyl(3-phenylaziridin-2-yl)methanone is a chemical compound with the molecular formula C15H13NO . It has a molecular weight of 223.27 . This compound is used in scientific research and has diverse applications due to its unique structure, making it valuable for drug discovery, organic synthesis, and material science advancements.
Synthesis Analysis
The synthesis of Phenyl(3-phenylaziridin-2-yl)methanone involves several steps. One of the methods includes the synthesis of alkyl aziridines and the synthesis of (1-benzyl-3-phenylaziridin-2-yl)(phenyl)methanone . Another method involves the condensation of benzoyl chloride .
Molecular Structure Analysis
The molecular structure of Phenyl(3-phenylaziridin-2-yl)methanone is based on the molecular formula C15H13NO . The InChI string representation of this compound is InChI=1/C15H13NO/c17-15 (12-9-5-2-6-10-12)14-13 (16-14)11-7-3-1-4-8-11/h1-10,13-14,16H .
Chemical Reactions Analysis
Phenyl(3-phenylaziridin-2-yl)methanone can undergo various chemical transformations. For instance, it can be involved in the synthesis of γ-lactams from ketoaziridines . It can also participate in the oxidation of Csp3-H bonds for the synthesis of aromatic ketones .
Aplicaciones Científicas De Investigación
Organic Synthesis
Phenyl(3-phenylaziridin-2-yl)methanone serves as a versatile intermediate in organic synthesis. It can undergo various transformations to create a wide array of complex molecules. For instance, its aziridine ring can be opened under controlled conditions to introduce new functional groups, which is valuable in the synthesis of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications in drug discovery. Its structure can be modified to produce derivatives that may interact with biological targets. For example, it could be used to synthesize novel ligands that might inhibit or activate certain receptors or enzymes within the body .
Materials Science
The compound’s ability to form stable heterocyclic structures makes it useful in materials science. It can be used to create polymers with specific properties or as a building block for organic electronic materials, such as light-emitting diodes (OLEDs) or solar cells .
Analytical Chemistry
In analytical chemistry, derivatives of Phenyl(3-phenylaziridin-2-yl)methanone could be used as fluorescent probes or sensors. Their photophysical properties allow them to be used in fluorescence spectroscopy, which is a powerful tool for the detection and quantification of various substances .
Environmental Science
This compound could be utilized in environmental science to develop dyes with specific properties that could be used in environmental sensing or as tracers to monitor pollution levels. Its derivatives may also have applications in the study of environmental processes at the molecular level .
Pharmacology
Phenyl(3-phenylaziridin-2-yl)methanone and its derivatives could be explored for their pharmacological properties. They might serve as lead compounds in the development of new medications with anti-inflammatory, antimicrobial, or anticancer activities, as suggested by preliminary studies on similar structures .
Propiedades
IUPAC Name |
phenyl-(3-phenylaziridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15(12-9-5-2-6-10-12)14-13(16-14)11-7-3-1-4-8-11/h1-10,13-14,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHPZGRFOCEHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304731 | |
| Record name | phenyl(3-phenylaziridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Phenyl(3-phenylaziridin-2-yl)methanone | |
CAS RN |
51659-21-3 | |
| Record name | NSC167104 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenyl(3-phenylaziridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




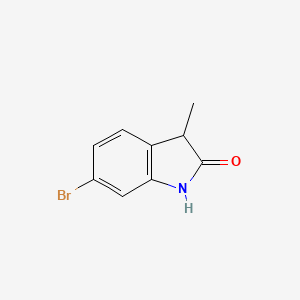




![2-(7-Aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1267111.png)
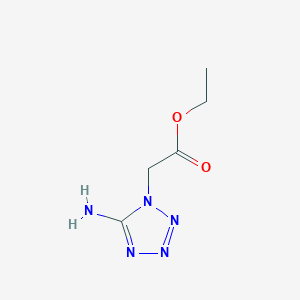
![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)
